4-(2-Chloro-4-methylphenyl)benzoic acid

Catalog No.
S6657030
CAS No.
1100360-70-0
M.F
C14H11ClO2
M. Wt
246.69 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(2-Chloro-4-methylphenyl)benzoic acid

CAS Number

1100360-70-0

Product Name

4-(2-Chloro-4-methylphenyl)benzoic acid

IUPAC Name

4-(2-chloro-4-methylphenyl)benzoic acid

Molecular Formula

C14H11ClO2

Molecular Weight

246.69 g/mol

InChI

InChI=1S/C14H11ClO2/c1-9-2-7-12(13(15)8-9)10-3-5-11(6-4-10)14(16)17/h2-8H,1H3,(H,16,17)

InChI Key

PZJQKDATDRPIFT-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C2=CC=C(C=C2)C(=O)O)Cl

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC=C(C=C2)C(=O)O)Cl
4-(2-Chloro-4-methylphenyl)benzoic acid, also known as CMPB or 4-chloro-α,α-dimethylbenzeneacetic acid, is a widely used organic compound with various applications in research and industry. In this paper, we will explore the definition, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions of CMPB.
4-(2-Chloro-4-methylphenyl)benzoic acid is an organic compound with the molecular formula C15H13ClO2 and a molecular weight of 262.72 g/mol. It belongs to the class of benzoic acid derivatives that contain a 4-(2-chloro-4-methylphenyl) group. 4-(2-Chloro-4-methylphenyl)benzoic acid is a white or slightly yellow crystal powder that is soluble in most organic solvents but insoluble in water. Its melting point is 172-173°C, and its boiling point is 395.9°C.
4-(2-Chloro-4-methylphenyl)benzoic acid has various physical and chemical properties that make it useful for research and industrial applications. It is a stable compound that is resistant to heat, light, and moisture. 4-(2-Chloro-4-methylphenyl)benzoic acid is a weak acid with a pKa value of 4.32, and it undergoes protonation and deprotonation reactions in solution. The compound is also a good ligand for metal ions, forming coordination complexes with various metals.
4-(2-Chloro-4-methylphenyl)benzoic acid can be synthesized by the reaction of p-chlorotoluene with chloroacetic acid in the presence of a strong acid catalyst, followed by the oxidation of the resulting 4-(2-chloro-4-methylphenyl)-2-hydroxy-2-methylbutanoic acid with potassium permanganate. The compound is characterized by various techniques such as infrared spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectrometry.
Various analytical methods have been developed for the detection and quantification of 4-(2-Chloro-4-methylphenyl)benzoic acid in different samples. These methods include high-performance liquid chromatography, gas chromatography-mass spectrometry, and capillary electrophoresis. These techniques allow for accurate and sensitive detection of 4-(2-Chloro-4-methylphenyl)benzoic acid in samples such as biological fluids, environmental samples, and industrial products.
4-(2-Chloro-4-methylphenyl)benzoic acid has been found to possess various biological properties that have been studied extensively in scientific research. The compound exhibits anti-inflammatory, analgesic, and antibacterial activities. 4-(2-Chloro-4-methylphenyl)benzoic acid has also been shown to inhibit the growth of tumor cells and induce apoptosis in cancer cells. These properties make 4-(2-Chloro-4-methylphenyl)benzoic acid a potential candidate for the development of new drugs and therapies.
Studies have shown that 4-(2-Chloro-4-methylphenyl)benzoic acid has low toxicity and is safe to use in scientific experiments at concentrations commonly used in research. However, like any other chemical, proper handling and disposal procedures must be followed to prevent exposure and minimize the risk of harm.
4-(2-Chloro-4-methylphenyl)benzoic acid has various applications in scientific experiments, including the study of organic reactions, drug design and development, and the analysis of biological samples. The compound is used as a substrate for enzymatic and chemical reactions, a ligand for metal ions in coordination chemistry, and a tool for studying protein-ligand interactions. 4-(2-Chloro-4-methylphenyl)benzoic acid is also used as a standard for calibration in analytical methods.
4-(2-Chloro-4-methylphenyl)benzoic acid is a well-studied compound that has been explored extensively in several areas of research. Current research focuses on the development of new synthetic methods for 4-(2-Chloro-4-methylphenyl)benzoic acid and its analogs, the discovery of novel biological activities, and the evaluation of its potential as a therapeutic agent.
4-(2-Chloro-4-methylphenyl)benzoic acid has potential implications in various fields of research and industry, including medicinal chemistry, materials science, and environmental science. The compound's anti-inflammatory and antibacterial properties make it a candidate for the development of new drugs for the treatment of various diseases. 4-(2-Chloro-4-methylphenyl)benzoic acid's metal-ligand complexing ability makes it useful for the synthesis of new materials with unique properties. Finally, 4-(2-Chloro-4-methylphenyl)benzoic acid's low toxicity and stability make it a viable option for environmental applications, such as the removal of heavy metals from contaminated water.
Although 4-(2-Chloro-4-methylphenyl)benzoic acid has various potential applications, some limitations exist that hinder its widespread use in research and industry. One limitation is the lack of knowledge regarding its long-term effects. As such, a comprehensive evaluation of 4-(2-Chloro-4-methylphenyl)benzoic acid's safety in long-term use is imperative. Another limitation is its low solubility in water, which limits its applicability in aqueous environments. Future research should focus on developing more efficient synthetic methods for 4-(2-Chloro-4-methylphenyl)benzoic acid, enhancing its solubility, and developing new applications for the compound.
Future research in the field of 4-(2-Chloro-4-methylphenyl)benzoic acid should focus on the following areas:
1. Development of novel synthetic methods for the compound to enhance its applicability in various fields.
2. Comprehensive study of the compound's potential long-term effects on biological systems, including toxicity and pharmacokinetics.
3. Development of new applications for 4-(2-Chloro-4-methylphenyl)benzoic acid in materials science, such as the synthesis of novel metal-ligand complexes for catalysis and energy storage.
4. Investigation of 4-(2-Chloro-4-methylphenyl)benzoic acid's potential as an anti-cancer agent, particularly in the treatment of various types of tumors.
5. Assessment of 4-(2-Chloro-4-methylphenyl)benzoic acid's potential as an alternative to currently available water treatment technologies, particularly in the removal of heavy metals and other pollutants from contaminated water.
6. Development of more efficient analytical methods for the detection and quantification of 4-(2-Chloro-4-methylphenyl)benzoic acid in different sample matrices.

XLogP3

4.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

246.0447573 g/mol

Monoisotopic Mass

246.0447573 g/mol

Heavy Atom Count

17

Dates

Last modified: 11-23-2023

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